2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
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Overview
Description
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a complex organic compound with the molecular formula C8H13N5. It is characterized by its unique tricyclic structure, which includes five nitrogen atoms. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves multiple steps, typically starting with the formation of the core tricyclic structure. Common reagents used in the synthesis include organic solvents, catalysts, and nitrogen-containing precursors. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the addition of hydrogen atoms to the compound.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitrogen oxides, while reduction can produce amines or other hydrogenated derivatives .
Scientific Research Applications
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding nitrogen-containing compounds.
Medicine: Research into potential pharmaceutical applications, including drug design and development, is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with various molecular targets. The nitrogen atoms in the compound can form bonds with other molecules, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its use, such as in drug design or material science .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate: A derivative with a tert-butyl group and a carboxylate functional group.
11-amino-8-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene: A similar compound with an amino and methyl group.
Uniqueness
This compound is unique due to its specific tricyclic structure and the arrangement of nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C8H13N5 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-diene |
InChI |
InChI=1S/C8H13N5/c1-2-9-3-6-4-10-8-11-5-12-13(8)7(1)6/h5-7,9H,1-4H2,(H,10,11,12) |
InChI Key |
XJJSNNMODMCUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1N3C(=NC=N3)NC2 |
Origin of Product |
United States |
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